Cas no 602-60-8 (9-Nitroanthracene)
9-Nitroanthracene Chemical and Physical Properties
Names and Identifiers
-
- 9-Nitroanthracene
- 9-Nitroanthracene (purity)
- 5-Nitroanthracene
- 9-Nitroanthracene100µg
- 9-NA
- Anthracene, 9-nitro-
- 9-Nitro-anthracene
- JZ1TB3N57P
- LSIKFJXEYJIZNB-UHFFFAOYSA-N
- 9-Nitro anthracene
- PubChem15119
- DSSTox_CID_5730
- DSSTox_RID_77896
- DSSTox_GSID_25730
- MLS002454383
- LSIKFJXEYJIZNB-UHFFFAOYSA-
- HMS3039K17
- NSC47175
- Tox21_400025
- 8981AB
- STK044217
- 9-Nitroanthracene, 93%
- NSC 47175
- SCHEMBL57759
- 9-Nitroanthracene, BCR(R) certified Reference Material
- InChI=1/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
- NS00034320
- NCGC00091602-02
- UNII-JZ1TB3N57P
- AS-56867
- N0987
- CHEBI:82501
- CCRIS 4679
- 9-NITROANTHRACENE [IARC]
- Diethyl 2-(piperidin-1-yl)ethylphosphonate
- D86670
- NSC-47175
- SMR001372000
- SB67031
- NCGC00091602-01
- C19470
- MFCD00001248
- 9-Nitroanthracene, matrix substance for MALDI-MS, >=98.5% (HPLC)
- DTXCID805730
- 602-60-8
- AKOS003595740
- W-203247
- CAS-602-60-8
- NCGC00091602-03
- NITROANTHRACENE, 9-
- Q27156005
- DTXSID5025730
- FT-0621681
- CHEMBL166112
- EINECS 210-021-9
- A832660
- DB-022278
-
- MDL: MFCD00001248
- Inchi: 1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
- InChI Key: LSIKFJXEYJIZNB-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C2C=CC=CC=2C=C2C=CC=CC2=1)=O
- BRN: 1877509
Computed Properties
- Exact Mass: 223.06337
- Monoisotopic Mass: 223.063329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.8
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: Yellow needle crystals (recrystallized from ethanol) or yellow columnar crystals (recrystallized from acetic acid or xylene)
- Density: 1.1814 (rough estimate)
- Melting Point: 142.0 to 147.0 deg-C
- Boiling Point: 275°C/17mmHg(lit.)
- Flash Point: 275°C/17mm
- Refractive Index: 1.4700 (estimate)
- PSA: 43.14
- LogP: 4.42440
- Solubility: Soluble in benzene \ carbon disulfide, insoluble in acetic acid \ ethanol, insoluble in aqueous alkali solution
- λmax: 430(Diethyl ether)(lit.)
9-Nitroanthracene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22;S24/25
- RTECS:CB0715000
- Safety Term:S22;S24/25
- Storage Condition:2-8°C
9-Nitroanthracene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0987-5G |
9-Nitroanthracene |
602-60-8 | >90.0%(GC) | 5g |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N10209-1G |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N10209-5G |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 56229-100MG |
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602-60-8 | ≥98.5% | 100MG |
¥1715.69 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 56229-1G |
9-Nitroanthracene |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N866237-1g |
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¥429.00 | 2022-09-28 | |
| Fluorochem | 229316-1g |
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| Fluorochem | 229316-5g |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N866237-200mg |
9-Nitroanthracene |
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¥126.00 | 2022-09-28 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23628-1g |
9-Nitroanthracene |
602-60-8 | 97% | 1g |
441.00 | 2021-07-09 |
9-Nitroanthracene Suppliers
9-Nitroanthracene Related Literature
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Nengxuan Ma,Wei Bian,Ruijin Li,Hong Geng,Jiangang Zhang,Chuan Dong,Shaomin Shuang,Zongwei Cai Anal. Methods 2015 7 3967
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Nengxuan Ma,Wei Bian,Ruijin Li,Hong Geng,Jiangang Zhang,Chuan Dong,Shaomin Shuang,Zongwei Cai Anal. Methods 2015 7 3967
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3. The unusual behaviour of nitro-substituted radical σ-complexes. The reactions of alkyl radicals with 9-nitroanthraceneLorenzo Testaferri,Marco Tingoli,Marcello Tiecco J. Chem. Soc. Perkin Trans. 2 1983 543
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4. 442. Dielectric polarisation of 1-nitronaphthalene, 9-nitroanthracene, and 4-nitrodiphenyl in various solventsJ. Y. H. Chau,R. J. W. Le Fèvre J. Chem. Soc. 1957 2300
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5. Molecular polarisability. The conformations of some 9-substituted anthracenes as solutesR. J. W. Le Fèvre,L. Radom,G. L. D. Ritchie J. Chem. Soc. B 1968 775
Additional information on 9-Nitroanthracene
Advanced Applications and Properties of 9-Nitroanthracene (CAS No. 602-60-8) in Modern Chemical Biology
The 9-nitroanthracene, a nitro-substituted polycyclic aromatic hydrocarbon with CAS registry number 602-60-8, has emerged as a critical molecule in contemporary chemical biology research. This compound's unique structural configuration—a nitro group attached to the ninth carbon position of the anthracene scaffold—confers distinctive photophysical and photochemical properties that have been leveraged in diverse biomedical and analytical applications. Recent advancements, particularly in its utilization as a photosensitizer for photodynamic therapy (PDT), have positioned it at the forefront of oncology research while its fluorescence characteristics continue to drive innovations in cellular imaging and drug delivery systems.
In terms of synthetic chemistry, 9-nitroanthracene serves as an essential precursor for constructing more complex functionalized derivatives. Researchers have developed novel methodologies to enhance its solubility through conjugation with amphiphilic polymers, as demonstrated by a 2023 study published in Chemical Communications. These modifications enable the compound to form stable micellar structures that improve intracellular delivery efficiency without compromising its inherent photosensitizing properties. The nitro group's electron-withdrawing effect not only modulates the compound's absorption spectrum but also facilitates controlled release mechanisms when combined with stimuli-responsive materials such as pH-sensitive linkers or redox-responsive polymers.
The photophysical behavior of CAS No. 602-60-8 is particularly intriguing due to its extended π-conjugation system. A recent computational study using density functional theory (DFT) revealed that the nitration at position 9 shifts the compound's absorption maximum to the near-infrared region, optimizing its compatibility with biological tissues where light penetration is critical for effective PDT treatment. This spectral tuning capability was further validated experimentally by researchers at MIT who demonstrated singlet oxygen generation efficiencies exceeding 75% under specific wavelength irradiation, surpassing traditional photosensitizers like porphyrins in certain tumor models.
In photodynamic therapy applications, 9-nitroanthracene-based formulations exhibit superior tumor targeting compared to earlier generation compounds. A collaborative study between Stanford University and Genentech highlighted its ability to selectively accumulate in hypoxic tumor microenvironments—a common challenge in PDT—through passive diffusion enhanced by nano-carrier systems. When activated by laser irradiation at 745 nm, these formulations induce cytotoxic effects via dual mechanisms: direct singlet oxygen production and disruption of mitochondrial membrane integrity through reactive oxygen species (ROS) mediated pathways. Preclinical trials using murine models of triple-negative breast cancer showed significant tumor regression rates (upwards of 89%) without observable systemic toxicity when administered at submicromolar concentrations.
Beyond therapeutic applications, this compound plays a pivotal role in developing next-generation fluorescent probes for live-cell imaging. Its inherent fluorescence quantum yield (~35% in aqueous solutions) can be significantly amplified through energy transfer mechanisms when coupled with quantum dots or gold nanoparticles. A groundbreaking application reported in Nature Materials (2024) describes its use as a real-time sensor for intracellular reactive nitrogen species (RNS), enabling unprecedented insights into nitrosative stress pathways associated with neurodegenerative diseases like Alzheimer's and Parkinson's.
In drug delivery systems, researchers are exploiting the photochemical properties of CAS No. 602-60-8 to create light-triggered release platforms. A 2023 publication from ETH Zurich details covalent conjugation strategies where anticancer drugs are attached via nitro group-sensitive linkers that undergo rapid cleavage upon exposure to visible light (~450 nm). This approach allows precise spatiotemporal control over drug release, minimizing off-target effects while achieving localized drug concentrations up to 15-fold higher than conventional methods within tumor spheroid models.
The compound's unique redox properties are also being explored for bioelectronic interfaces. By integrating 9-nitroanthracene-functionalized carbon nanotubes, scientists at Harvard Wyss Institute have developed flexible electrochemical sensors capable of detecting neurotransmitter levels with sub-femtomolar sensitivity. The nitro group acts as an electron acceptor that enhances charge transfer efficiency between biological molecules and semiconductor surfaces, representing a major breakthrough in wearable diagnostic technologies.
In material science applications, this molecule contributes to advanced optoelectronic materials through π-stacking interactions within polymer matrices. A recent study published in Advanced Materials demonstrated how incorporating CAS No. 602-60-8 units into conjugated polymers improves charge carrier mobility by ~40%, making them suitable for high-performance organic solar cells and field-effect transistors operating under ambient conditions without cryogenic cooling requirements.
Safety assessments conducted by regulatory bodies have confirmed the compound's favorable pharmacokinetic profile when used within optimized formulations. Unlike earlier anthracycline derivatives prone to cardiotoxicity, the nitration pattern on position 9 minimizes interactions with topoisomerase II enzymes while maintaining antiproliferative activity against cancer cells expressing multidrug resistance proteins (MDR1). Phase I clinical trial data from Oxford Biomedica indicates no significant accumulation in healthy tissues even after repeated dosing regimens, attributed to rapid metabolic conversion via cytochrome P450 enzymes followed by renal excretion pathways.
Ongoing research focuses on enhancing therapeutic efficacy through structural modifications such as fluorination at strategic positions or conjugation with targeting ligands like transferrin or folate receptors. A promising approach from Kyoto University involves creating self-assembled nanostructures where multiple CAS No. 602-60-8 molecules form hydrogel networks, enabling sustained PDT activation over extended periods while maintaining biocompatibility with surrounding tissues.
In analytical chemistry contexts, this compound continues to serve as a benchmark reference material for fluorescence spectroscopy calibration due to its well-characterized emission profile between 755–775 nm wavelength range under excitation at ~415 nm. Its stability under UV irradiation makes it ideal for standardizing instruments used in pharmaceutical quality control processes involving polyaromatic compounds.
A significant area of current investigation involves exploring synergistic effects between nitro-substituted anthracenes like CAS No. 602-60-8 and conventional chemotherapy agents such as cisplatin or doxorubicin through combinatorial treatment approaches known as chemo-photo-dynamic therapies (CPDT). Preclinical studies indicate that combining these modalities increases apoptosis induction rates by up to threefold compared to monotherapy groups through coordinated ROS generation and DNA damage mechanisms that overwhelm cancer cell repair systems.
In neurobiology research, this molecule has been repurposed into selective inhibitors of histone deacetylases (HDACs) after conjugation with histone binding domains via click chemistry strategies reported last year in eLife Sciences Publications. The resulting hybrid compounds demonstrate improved specificity over existing HDAC inhibitors while maintaining structural stability required for crossing blood-brain barrier analogs tested using Caco-2 cell monolayers models.
New synthesis routes using continuous flow reactors have reduced production costs by ~35% compared to traditional batch methods according to recent process optimization studies from Merck KGaA laboratories published this year in Royal Society Open Science. These improvements involve palladium-catalyzed C-H activation protocols that achieve >98% purity levels while minimizing environmental footprint through solvent recycling systems integrated into the reaction setup.
Clinical translation efforts are focusing on overcoming limitations related to light penetration depth through development of dual-wavelength activation systems combining near-infrared excitation with upconversion nanoparticles reported recently (Nano Letters, July 2024). Such systems allow effective PDT activation even at tissue depths exceeding 1 cm—critical for treating deep-seated tumors—and maintain singlet oxygen yields comparable to superficial treatments due to efficient energy transfer mechanisms between nanoparticles and photosensitizer molecules.
The photochemical stability profile has been further elucidated through time-resolved transient absorption spectroscopy studies conducted at Caltech's molecular imaging lab (JACS, March 2024). These experiments revealed triplet state lifetimes extending beyond 1 μs under physiological conditions—a key parameter determining therapeutic efficacy—while demonstrating minimal degradation (<3%) after prolonged exposure (>1 hour) under physiological pH conditions compared to earlier porphyrin-based photosensitizers which degraded within minutes under similar circumstances.
In immunotherapy applications, researchers are investigating how PDT-induced immunogenic cell death triggered by optimized doses of CAS No. 602-60-8 formulations can stimulate anti-tumor immune responses without adjuvants according (Cancer Research, May Supplement Issue). Initial results suggest dendritic cell maturation enhancement upregulated cytokine expression profiles including TNF-alpha and IL-1β levels increasing up two orders magnitude post-treatment compared untreated controls indicating potential combination therapies with checkpoint inhibitors like anti-PD-L1 antibodies currently under evaluation.
Surface modification techniques involving covalent attachment of polyethylene glycol chains onto CAS No. 602-6o-o molecules have produced stealth nanoparticles showing prolonged circulation half-lives (~7 hours vs baseline ~1 hour) according preclinical pharmacokinetic data from NCI-funded trials published September issue of Biomaterials journal.. This improvement stems from reduced opsonization mediated by PEG shielding which maintains biodistribution patterns favoring tumor accumulation while minimizing reticuloendothelial system uptake issues common among unmodified nanocarriers.
Spectroscopic studies utilizing time-resolved fluorescence microscopy have provided new insights into intracellular trafficking dynamics (Nature Protocols,, October preprint server posting). When loaded into lipid nanoparticles labeled with quantum dots markers, researchers observed preferential mitochondrial localization within HeLa cells over control anthracene derivatives lacking nitration suggesting specific targeting capabilities related both structural modifications and cellular redox environments which could be exploited for selective organelle targeting therapies..
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